molecular formula C11H10FNO2 B1293035 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 854531-33-2

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1293035
CAS RN: 854531-33-2
M. Wt: 207.2 g/mol
InChI Key: FCTGUFFMXLWGPP-UHFFFAOYSA-N
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Description

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 854531-33-2 . It has a molecular weight of 207.2 and is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO2/c1-6-8-5-7 (12)3-4-9 (8)13 (2)10 (6)11 (14)15/h3-5H,1-2H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 207.2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those with a 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid structure, have been found to possess antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives are known to exhibit anti-inflammatory properties . While specific studies on 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid are limited, the anti-inflammatory potential of similar indole derivatives suggests possible applications in this area .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . The presence of the indole nucleus in these compounds allows them to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antioxidant Activity

Indole derivatives are also known for their antioxidant activities . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Activity

Indole derivatives, including 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, may have antimicrobial properties . They can potentially inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . They can potentially help in the management of diabetes by regulating blood sugar levels .

Antimalarial Activity

Indole derivatives are known for their antimalarial activities . They can potentially inhibit the life cycle of malaria parasites, making them useful in the development of new antimalarial drugs .

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This property can be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, a neurotransmitter .

Mechanism of Action

properties

IUPAC Name

5-fluoro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGUFFMXLWGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649236
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

CAS RN

854531-33-2
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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